

# In-Depth Technical Guide: CAS Number 365996-30-1

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## Compound of Interest

**Compound Name:** *tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate*

**Cat. No.:** B1302324

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## Introduction

CAS Number 365996-30-1, chemically identified as **tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate**, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable intermediate in the asymmetric synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, its pivotal role in the synthesis of the Spleen Tyrosine Kinase (Syk) inhibitor Fostamatinib, detailed experimental protocols, and the associated biological pathways.

## Chemical Properties and Data

**tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate** is a carbamate-protected diamine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the unprotected amine, a crucial feature for controlled, stepwise synthesis.

Table 1: Physicochemical and Analytical Data for CAS 365996-30-1

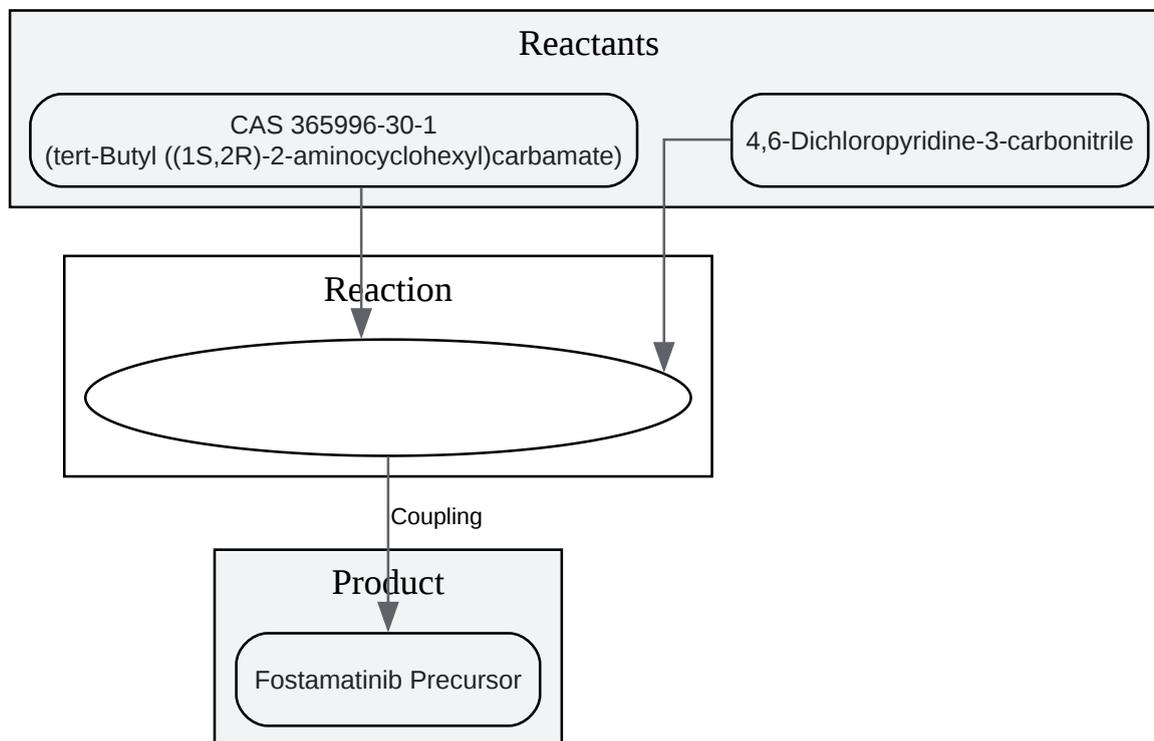
Property	Value	Reference
IUPAC Name	tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate	[1]
Synonyms	(1S,2R)-cis-N-Boc-1,2-cyclohexanediamine, (1S,2R)-2-(Boc-amino)cyclohexylamine	[2]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	214.30 g/mol	[2]
Appearance	Liquid	[2]
Assay Purity (GC)	≥95%	[2]
Optical Purity (ee)	≥90%	[2]
SMILES String	CC(C)OC(=O)N[C@H]1CCCC[C@H]1N	[2]
InChI Key	AKVIZYGPJIWKOS-BDAKNGLRSA-N	[2]
Storage Temperature	2-8°C	[4]

## Application in the Synthesis of Fostamatinib

A primary and well-documented application of CAS 365996-30-1 is its use as a key intermediate in the synthesis of Fostamatinib (R788), a prodrug of the active Syk inhibitor R406. Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP). The synthesis involves the coupling of the free amino group of **tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate** with a substituted pyrimidine core.

## Synthetic Workflow

The following diagram illustrates the role of CAS 365996-30-1 in the synthesis of a key intermediate for Fostamatinib.



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Caption: Synthetic workflow for the preparation of a Fostamatinib precursor.

## Experimental Protocol: Synthesis of a Fostamatinib Precursor

The following protocol is adapted from patent literature describing the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.

Objective: To synthesize the N-substituted pyrimidine intermediate via a nucleophilic aromatic substitution reaction.

Materials:

- 4,6-Dichloropyridine-3-carbonitrile
- **tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate (CAS 365996-30-1)**

- N,N-Diisopropylethylamine (DIEA)
- Microwave synthesis vial (20 mL)

Procedure:

- To a 20 mL microwave vial, add 4,6-Dichloropyridine-3-carbonitrile (4.35 g, 25.1 mmol).
- Add **tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate** (5.93 g, 27.7 mmol).
- Add N,N-Diisopropylethylamine (DIEA) (6.59 mL, 37.7 mmol).
- Seal the vial and heat the mixture in a microwave reactor to 150°C.
- Maintain the reaction at 150°C for 15 minutes.
- After the reaction is complete, cool the mixture to room temperature.
- The resulting product is the coupled Fostamatinib precursor, which can be purified by standard chromatographic techniques.

Table 2: Quantitative Data for Fostamatinib Precursor Synthesis

Reactant/Reagent	Molecular Weight (g/mol)	Amount Used	Molar Equivalents
4,6-Dichloropyridine-3-carbonitrile	173.00	4.35 g	1.0
tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate	214.30	5.93 g	1.1
N,N-Diisopropylethylamine (DIEA)	129.24	6.59 mL	1.5

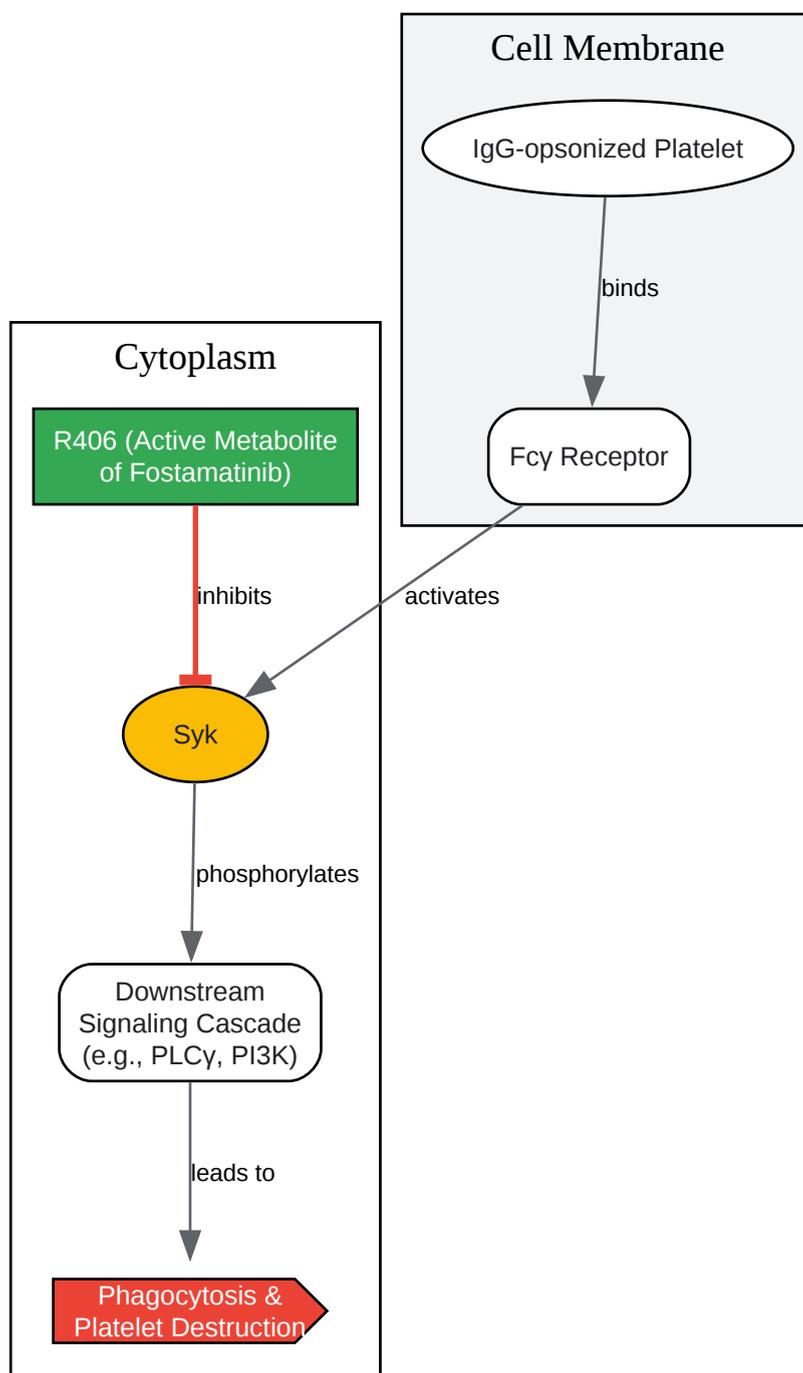
## Biological Context: The Syk Signaling Pathway

The therapeutic efficacy of Fostamatinib is derived from its inhibition of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is particularly important in transducing signals from Fc receptors (FcR) and B-cell receptors (BCR).

In conditions like immune thrombocytopenia, autoantibodies bind to platelets, and the Fc portion of these antibodies is recognized by Fcγ receptors on macrophages. This engagement leads to Syk activation, initiating a signaling cascade that results in platelet phagocytosis and destruction.

## Syk-Mediated Fcγ Receptor Signaling Pathway

The diagram below illustrates the simplified signaling cascade initiated by Fcγ receptor engagement and the point of inhibition by the active metabolite of Fostamatinib (R406).



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Caption: Simplified Syk-mediated Fc $\gamma$  receptor signaling pathway and inhibition by R406.

## Conclusion

CAS number 365996-30-1, **tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate**, is a crucial chiral intermediate in the synthesis of the Syk inhibitor Fostamatinib. Its stereochemically defined structure is essential for the targeted activity of the final drug product. Understanding the properties of this building block, the specifics of its incorporation into the drug molecule, and the biological pathway it ultimately influences is vital for researchers and professionals in the field of drug discovery and development. The provided data and protocols offer a foundational resource for the synthesis and application of this important chemical entity.

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